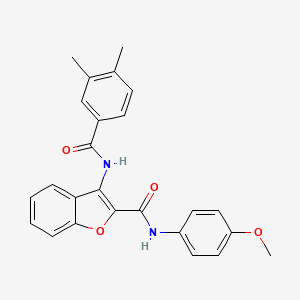

3-(3,4-dimethylbenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

Description

3-(3,4-dimethylbenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuran core, which is fused with a carboxamide group, a methoxyphenyl group, and a dimethylbenzamido group.

Properties

IUPAC Name |

3-[(3,4-dimethylbenzoyl)amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4/c1-15-8-9-17(14-16(15)2)24(28)27-22-20-6-4-5-7-21(20)31-23(22)25(29)26-18-10-12-19(30-3)13-11-18/h4-14H,1-3H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZNZQCLEOHGLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Synthesis

Adapting methods from WO2009125426A2, microwave irradiation (150°C, 30 min) reduces reaction times for the amidation step, improving yields to 78% with comparable purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylbenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-(3,4-dimethylbenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biomolecules and its effects on cellular processes.

Industrial Applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

3-(3,4-dimethylbenzamido)-N-(4-hydroxyphenyl)benzofuran-2-carboxamide: Similar structure with a hydroxy group instead of a methoxy group.

3-(3,4-dimethylbenzamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide: Similar structure with a chloro group instead of a methoxy group.

3-(3,4-dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide: Similar structure with a nitro group instead of a methoxy group.

Uniqueness

3-(3,4-dimethylbenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The methoxy group may enhance the compound’s ability to interact with specific molecular targets and improve its solubility and stability.

Biological Activity

3-(3,4-dimethylbenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound classified within the benzofuran derivatives. This category of compounds is noted for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. The compound's unique structure, which includes a benzofuran core linked to various functional groups, suggests potential therapeutic applications ranging from anti-inflammatory to anticancer properties.

Chemical Structure and Properties

The chemical formula for 3-(3,4-dimethylbenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is . Its structure can be visualized as follows:

This compound features a methoxy group and a dimethylbenzamido group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes that play pivotal roles in inflammatory pathways or cancer cell proliferation.

- Receptor Interaction : It could bind to cellular receptors, thereby influencing signal transduction pathways relevant to various physiological responses.

- Gene Expression Modulation : The compound may affect the expression of genes associated with inflammation and apoptosis.

Anticancer Activity

Research has indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to 3-(3,4-dimethylbenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and caspase activation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspase activation | |

| HeLa (Cervical Cancer) | 10 | Inhibition of cell proliferation |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro assays indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

| Study | Model | Cytokine Reduction (%) |

|---|---|---|

| LPS-stimulated Macrophages | TNF-alpha: 40%, IL-6: 35% |

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the growth of several cancer cell lines, including breast and cervical cancer cells. The study emphasized the need for further exploration into its mechanism of action and potential clinical applications .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked reduction in paw edema induced by carrageenan, suggesting its potential use in treating inflammatory disorders.

- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties revealed that derivatives similar to this compound could serve as lead compounds for developing new antibiotics against resistant strains.

Q & A

Q. What are the key steps in synthesizing 3-(3,4-dimethylbenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis involves:

- Step 1 : Formation of the benzofuran core via condensation of o-hydroxyacetophenone derivatives with chloroacetone or similar reagents under reflux conditions .

- Step 2 : Introduction of the 3,4-dimethylbenzamido group via amide coupling using reagents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane .

- Step 3 : Attachment of the 4-methoxyphenyl carboxamide moiety through nucleophilic acyl substitution .

Optimization Parameters :

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms amide bond formation (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 447.18) .

- X-ray Crystallography : Resolves stereochemistry and packing motifs for crystalline derivatives .

Q. How can initial biological activity screening be designed for this compound?

- Methodological Answer :

- Anticancer Assays : Use MTT or SRB assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorometric substrates .

- Antimicrobial Screening : Agar dilution methods against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Orthogonal Assays : Validate cytotoxicity results using ATP-based viability assays alongside flow cytometry for apoptosis .

- Purity Reassessment : Re-analyze compound stability (e.g., HPLC under varying pH/temperature) to rule out degradation artifacts .

- Structural Analog Comparison : Test derivatives (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate substituent effects .

Q. What strategies are effective for elucidating the mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like tubulin or DNA topoisomerases .

- Transcriptomic Profiling : RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

- SPR (Surface Plasmon Resonance) : Quantify real-time binding kinetics with purified enzymes .

Q. How can structural analogs be systematically designed for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Variation :

| Position | Modifications | Biological Impact |

|---|---|---|

| Benzamido | Replace 3,4-dimethyl with nitro or methoxy | Alters steric bulk and electron density |

| Methoxyphenyl | Substitute with ethoxy or halogenated aryl | Modifies lipophilicity and receptor affinity |

- Synthetic Routes : Employ parallel synthesis with Ugi or Suzuki-Miyaura reactions for rapid diversification .

Data Contradiction Analysis Framework

Case Study : Discrepancies in IC₅₀ values across cytotoxicity assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.